5-Methyl-2-heptene

描述

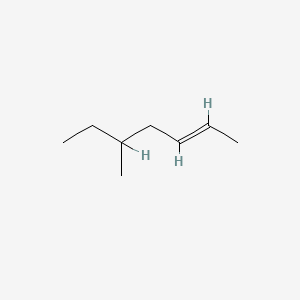

5-Methyl-2-heptene (CAS: 22487-87-2) is an unsaturated hydrocarbon with the molecular formula C₈H₁₆ and a molecular weight of 112.21 g/mol . It features a double bond at position 2 and a methyl substituent at position 5 on a seven-carbon chain. The compound exists as a mixture of cis and trans stereoisomers due to the double bond’s geometry . Key physical properties include a density of 0.73 g/mL at 25°C . While its boiling point remains unspecified in available data, its structural features suggest reactivity typical of alkenes, such as participation in acid-catalyzed isomerization and hydrogenation reactions .

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-methylhept-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h4,6,8H,5,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIHUHUGDEZCPDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC=CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601015949 | |

| Record name | 5-methylhept-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22487-87-2 | |

| Record name | 5-methylhept-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Acetoacetate-Based Two-Step Synthesis

Intermediate Formation: 2-Methylbutyryl Acetate

The first step involves condensing acetoacetate esters with 2-methylbutyryl chloride under basic conditions. For example, ethyl acetoacetate reacts with 2-methylbutyryl chloride in dichloromethane using calcium hydroxide or pyrrolidine as catalysts at 30–35°C for 3 hours. Post-reaction workup includes pH adjustment to 9 with ammonia, followed by neutralization and solvent removal, yielding 2-methylbutyryl acetate with 82% purity.

Key Parameters:

Aldol Condensation with Acetaldehyde

The intermediate undergoes base-catalyzed hydrolysis (NaOH, 35°C, 6 hours) to form a β-keto acid, which subsequently reacts with acetaldehyde in toluene under pyrrolidine catalysis. Maintaining pH 6 at 30°C for 4 hours affords 5-methyl-2-hepten-4-one, isolated via vacuum distillation (60–65°C/20 mmHg) in 79–82% yield and >97% purity.

Optimization Insights:

Enantioselective Synthesis via Biocatalytic Routes

The PMC6943495 study describes an enantioselective approach starting from (S)-2-hydroxy-5-methylhept-4-one. Ketoacid 4 undergoes condensation with acetaldehyde in a phosphate buffer (pH 8) using tetrabutylammonium hydrogen sulfate as a phase-transfer catalyst. After 21 hours at 40°C, extraction with diethyl ether and vacuum distillation (63–64°C/3.6 mbar) yields the enantioenriched product, though exact yields are unspecified.

Advantages:

Comparative Analysis of Synthetic Methods

Table 1. Method Comparison for 5-Methyl-2-Hepten-4-One Synthesis

Mechanistic Considerations and Byproduct Formation

The acetoacetate route proceeds via a Claisen-Schmidt condensation mechanism, where the enolate of 2-methylbutyryl acetate attacks acetaldehyde’s carbonyl carbon. Side products may arise from over-condensation or incomplete hydrolysis, mitigated by precise pH control. In contrast, the enantioselective method leverages enzymatic-like conditions to favor (S)-configuration through asymmetric induction.

Industrial Applications and Process Optimization

Patent CN1198432A highlights 5-methyl-2-hepten-4-one’s role in nut-type perfumes, necessitating high-purity synthesis. Large-scale implementations of the acetoacetate method use continuous stirred-tank reactors (CSTRs) for intermediate formation and tubular reactors for condensation, achieving throughputs exceeding 100 kg/batch. Key optimizations include:

化学反应分析

Types of Reactions: 5-Methyl-2-heptene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form epoxides or diols using oxidizing agents such as peroxycarboxylic acids or osmium tetroxide.

Reduction: Hydrogenation of this compound in the presence of a metal catalyst like palladium or platinum results in the formation of 5-methylheptane.

Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bond to form dihalides.

Common Reagents and Conditions:

Oxidation: Peroxycarboxylic acids (e.g., meta-chloroperoxybenzoic acid) for epoxidation; osmium tetroxide for dihydroxylation.

Reduction: Hydrogen gas with palladium or platinum catalysts.

Substitution: Halogens (chlorine, bromine) in the presence of light or heat.

Major Products Formed:

Epoxides and Diols: From oxidation reactions.

5-Methylheptane: From hydrogenation.

Dihalides: From halogenation.

科学研究应用

5-Methyl-2-heptene has several applications in scientific research, including:

Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology and Medicine: While not directly used in biological systems, derivatives of this compound are investigated for their potential biological activities and therapeutic applications.

Industry: It is utilized in the production of polymers, lubricants, and other industrial chemicals. Its ability to undergo polymerization makes it useful in creating materials with specific properties.

作用机制

The mechanism by which 5-Methyl-2-heptene exerts its effects in chemical reactions involves the interaction of its double bond with various reagents. For example:

Oxidation: The double bond reacts with electrophilic oxygen atoms from oxidizing agents, leading to the formation of epoxides or diols through a concerted mechanism.

Reduction: The double bond is hydrogenated in the presence of a metal catalyst, where hydrogen atoms add across the double bond, converting it to a single bond.

Substitution: Halogen atoms add across the double bond through a free radical or electrophilic addition mechanism, forming dihalides.

相似化合物的比较

Analysis :

- Double Bond Position : this compound and 5-methyl-3-heptene are positional isomers. The double bond at position 2 in the former leads to a less thermodynamically stable structure compared to 5-methyl-3-heptene, where the double bond is more central, reducing steric strain .

2.2. Chain-Length Variants

Analysis :

- Physical Properties: 5-Methyl-2-hexene (C₇H₁₄) has a lower molecular weight and shorter carbon chain, leading to a lower boiling point compared to this compound. Gas chromatography data for 5-methyl-2-hexene show a Kovats Retention Index (RI) of ~650–670 on nonpolar columns, suggesting moderate volatility .

- Reactivity : The shorter chain in 5-methyl-2-hexene may result in faster reaction kinetics in hydrogenation or polymerization compared to the longer-chain heptene derivative.

2.3. Functional Group Derivatives

Analysis :

- Polarity: The ketone group in 5-methyl-2-hepten-4-one increases polarity, making it more soluble in polar solvents compared to the nonpolar this compound.

- Reactivity : The conjugated alkene and ketone groups in 5-methyl-2-hepten-4-one enable participation in Michael addition or Diels-Alder reactions, unlike the parent alkene .

2.4. Hydrogenation Products

Analysis :

- Boiling Point : 3-Methylheptane, a saturated alkane, has a higher molecular weight and lacks a double bond, leading to stronger van der Waals forces and a higher boiling point compared to this compound.

- Catalytic Behavior : In bifunctional catalysis, this compound is selectively hydrogenated to 3-methylheptane with >90% yield under optimized conditions .

生物活性

5-Methyl-2-heptene is a branched-chain alkene with the molecular formula C₈H₁₆ and a CAS number of 22487-87-2. It is a colorless liquid that has garnered interest due to its potential biological activities, including toxicity, mutagenicity, and immunotoxicity. This article reviews the current knowledge regarding the biological activity of this compound, focusing on its toxicological profile, effects on various biological systems, and relevant case studies.

- Molecular Formula : C₈H₁₆

- Molecular Weight : 112.22 g/mol

- Physical State : Liquid

Acute Toxicity

This compound exhibits low acute toxicity. The oral LD50 in rats is reported to be approximately 3,570 mg/kg body weight (bw), indicating that it may be relatively safe at lower exposure levels. Symptoms observed at higher doses include apathy and dyspnea, with recovery noted within five days for survivors at doses below 4,250 mg/kg bw .

Skin and Eye Irritation

In dermal studies on rabbits, this compound was only slightly irritating to the skin and eyes. Sensitization studies also indicated no significant skin sensitization potential in human volunteers at a concentration of 3% in petrolatum .

Mutagenicity and Clastogenic Potential

Studies have shown that this compound does not exhibit mutagenic effects in bacterial assays or clastogenic potential in vivo. The Ames test results were negative, suggesting that the compound does not pose significant genetic risks under standard testing conditions .

Immunotoxicity Studies

Research into the immunotoxic effects of this compound is limited but suggests that it may influence immune responses. A study evaluating similar compounds indicated that exposure could lead to alterations in immune organ weights and hematological parameters in animal models; however, specific data on this compound's immunotoxicity remains sparse .

Case Study: Developmental Toxicity

In a prenatal developmental toxicity study following OECD guidelines, the no observed adverse effect level (NOAEL) for maternal and developmental toxicity was determined to be 200 mg/kg bw/day. Mild growth retardation was noted only at higher toxic doses, suggesting low risk for teratogenic effects .

Environmental Persistence

This compound has been detected in various environmental samples, including drinking water and wastewater treatment plants. The concentrations found are typically low (e.g., 0.01 µg/l), indicating limited environmental persistence but raising concerns about its presence as a contaminant .

Summary of Biological Activity

| Biological Activity | Findings |

|---|---|

| Acute Oral Toxicity | LD50 = 3,570 mg/kg bw |

| Skin Irritation | Slight irritation; no sensitization observed |

| Mutagenicity | Negative in Ames test; no clastogenic effects |

| Immunotoxicity | Limited data; potential alterations noted in related studies |

| Developmental Toxicity | NOAEL = 200 mg/kg bw/day; no teratogenic effects |

常见问题

Q. What are the optimal synthetic routes for producing 5-Methyl-2-heptene with high stereochemical purity?

To synthesize this compound, prioritize methods that control double-bond geometry and regioselectivity. For example:

- Wittig Reaction : Use a stabilized ylide (e.g., triphenylphosphine-derived) with 5-methylheptan-2-one to minimize side reactions. Monitor reaction temperature (25–40°C) to favor trans-isomer formation.

- Dehydrohalogenation : Treat 5-methyl-2-chloroheptane with a strong base (e.g., KOH in ethanol) under controlled heating (70–80°C).

Characterize intermediates via GC-MS to confirm regiochemical control .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : Use H NMR to confirm the double-bond position (δ 5.2–5.6 ppm for allylic protons) and methyl branching (δ 0.8–1.2 ppm). NMR can resolve stereoisomers via coupling constants .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Compare retention indices and fragmentation patterns (e.g., m/z 112 for molecular ion) with NIST reference data .

- IR Spectroscopy : Identify C=C stretching vibrations (1640–1680 cm) and methyl C-H bends (1375–1385 cm) .

Q. How can researchers ensure the stability of this compound during storage and experimentation?

- Storage : Use amber vials under inert gas (N or Ar) at –20°C to prevent oxidation. Add stabilizers like BHT (0.01% w/w) for long-term storage.

- Handling : Avoid prolonged exposure to light or elevated temperatures (>40°C). Validate purity via periodic GC-MS analysis .

Advanced Research Questions

Q. How can isomerization of this compound be minimized in catalytic studies?

- Catalyst Selection : Use palladium-based catalysts (e.g., Pd/C) instead of nickel to reduce double-bond migration.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing isomerization.

- Kinetic Monitoring : Track isomer ratios via real-time H NMR or inline GC to optimize reaction quenching times .

Q. What computational methods predict the reactivity of this compound in solvent environments?

- Molecular Dynamics (MD) Simulations : Parameterize force fields (e.g., OPLS-AA) to model solvent interactions. Focus on dielectric constant (ε) effects on transition states.

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic regions. Benchmark with experimental Hammett substituent constants .

Q. How can contradictions in reported thermodynamic data (e.g., boiling points) be resolved?

- Data Validation : Cross-reference NIST Chemistry WebBook entries with independent studies. For example, NIST reports T ≈ 396 K, but discrepancies may arise from impurities.

- Reproducibility : Replicate measurements using calibrated equipment (e.g., ebulliometry for boiling points). Publish raw data and uncertainty ranges .

Q. What strategies address low yields in large-scale syntheses of this compound?

- Process Optimization : Use flow chemistry to enhance heat/mass transfer. For batch reactions, optimize stoichiometry (1.2:1 alkyne:halide ratio).

- Byproduct Analysis : Identify dimers or oligomers via HPLC and adjust catalyst loading (0.5–1.5 mol%) .

Methodological Guidance

Q. How should researchers design experiments to study the environmental degradation of this compound?

- Experimental Setup : Expose the compound to UV light (254 nm) in a photoreactor with O/NO mixtures. Monitor degradation products via LC-MS/MS.

- Controls : Include dark controls and reference compounds (e.g., 2-heptene) to isolate degradation pathways .

Q. What protocols ensure ethical and reproducible reporting of this compound research?

- Data Transparency : Publish full synthetic procedures, spectral data, and statistical analyses (e.g., ANOVA for biological assays).

- Ethical Compliance : Adhere to IUPAC naming conventions and declare conflicts of interest per journal guidelines (e.g., Medicinal Chemistry Research) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。